2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

描述

An impurity of Acyclovir. Aciclovir EP Impurity M

作用机制

Target of Action

N,O-Diacetate Isoacyclovir, also known as 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, is an impurity of Acyclovir . Acyclovir is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . Therefore, the primary targets of N,O-Diacetate Isoacyclovir are likely to be the same.

Mode of Action

After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway affected by N,O-Diacetate Isoacyclovir is the DNA replication pathway of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . By inhibiting the viral DNA polymerase, the compound prevents the virus from replicating its DNA and thus inhibits the proliferation of the virus .

Pharmacokinetics

Acyclovir demonstrates biexponential elimination, with a terminal plasma half-life of 2 to 3 hours in patients with normal renal function . The drug is distributed into all tissues, with concentrations in the kidney being the highest (10 times the simultaneous plasma concentration) and in central nervous tissue the lowest (25 to 70% of the corresponding plasma concentration) . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion, with only a small percentage of the dose being oxidised to 9-carboxymethoxy-methylguanine (which is the only significant metabolite of acyclovir in man) .

Result of Action

The result of the action of N,O-Diacetate Isoacyclovir is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to a decrease in the proliferation of the virus and thus helps in controlling the infection .

生物活性

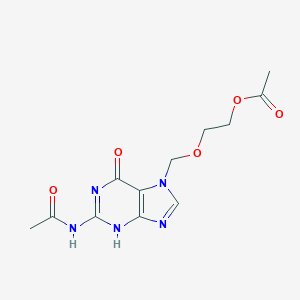

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, also known by its CAS number 135412106, is a purine derivative that has garnered interest due to its potential biological activities. This compound features a purine base modified with an acetylamino group and a methoxyethyl moiety, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 253.28 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound suggests several areas of interest:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this purine derivative exhibit significant antitumor properties. For instance, derivatives with modifications on the purine ring have shown to inhibit tumor cell proliferation in various cancer models. In vitro studies demonstrated that certain analogs could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-stimulated macrophages. In these studies, it was observed that the compound could downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antitumor Effects | Evaluated the cytotoxicity of purine derivatives on human cancer cell lines; demonstrated IC50 values ranging from 10 to 30 µM for significant growth inhibition. |

| Study 2 : Anti-inflammatory Activity | Showed that treatment with the compound reduced TNF-α levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM. |

| Study 3 : Antioxidant Potential | Found that the compound exhibited a DPPH scavenging activity of 60% at 50 µg/mL, indicating moderate antioxidant capacity. |

The mechanisms underlying the biological activities of this compound are multifaceted:

Antitumor Mechanism

The antitumor effect is hypothesized to involve DNA intercalation and inhibition of topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Mechanism

The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, resulting in decreased expression of inflammatory mediators.

Antioxidant Mechanism

Antioxidant activity is likely mediated through direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₁₅N₅O₅

- Molecular Weight: 309.28 g/mol

- CAS Number: 91702-60-2

The compound exhibits structural similarities to Acyclovir, a well-known antiviral medication. Upon intracellular uptake, Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which subsequently inhibits viral DNA synthesis. N,O-Diacetate Isoacyclovir may similarly interfere with viral replication pathways, particularly affecting herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV) .

Antiviral Activity

Research indicates that N,O-Diacetate Isoacyclovir retains some antiviral properties similar to Acyclovir. It is primarily studied for its potential role in treating infections caused by HSV and VZV. Studies have shown that compounds with structural modifications can exhibit enhanced activity against resistant viral strains .

Impurity Analysis in Pharmaceutical Development

As an impurity of Acyclovir, the compound is significant in the pharmaceutical industry for quality control and safety assessments. Understanding its behavior in formulations helps in developing more effective antiviral therapies with fewer side effects. Regulatory agencies often require detailed analysis of impurities to ensure the safety and efficacy of pharmaceutical products .

Case Study 1: Antiviral Efficacy

A study conducted on various acyclic nucleoside analogs demonstrated that modifications in the purine structure can lead to improved antiviral efficacy against resistant strains of HSV. The research highlighted how derivatives like N,O-Diacetate Isoacyclovir could be optimized for better therapeutic outcomes .

| Compound Name | Activity Against HSV | Resistance Profile |

|---|---|---|

| Acyclovir | High | Some resistance |

| N,O-Diacetate Isoacyclovir | Moderate | Lower resistance |

Case Study 2: Toxicological Assessment

Toxicological evaluations have been performed to assess the safety profile of N,O-Diacetate Isoacyclovir. Studies indicated that while it shares some toxicological characteristics with Acyclovir, its impurity status necessitates careful monitoring during drug formulation processes .

Conclusion and Future Directions

The applications of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate extend beyond its role as an impurity in Acyclovir. Its potential antiviral properties and implications in pharmaceutical development highlight the need for further research. Future studies should focus on optimizing its structure for enhanced efficacy against viral infections while evaluating its safety profile comprehensively.

Continued exploration of this compound could lead to novel therapeutic strategies for managing herpesvirus infections, particularly in cases where traditional treatments fail due to resistance.

属性

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBOYFXLWONEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238673 | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-60-2 | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-ACETAMIDO-6-OXO-1H-PURIN-7(6H)-YL)METHOXY)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2CR400A1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。